N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-benzamide,monohydrochloride
CAS No.:
Cat. No.: VC16573405
Molecular Formula: C25H27ClN2O
Molecular Weight: 406.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H27ClN2O |
|---|---|
| Molecular Weight | 406.9 g/mol |
| IUPAC Name | N-(1-benzylpiperidin-4-yl)-N-phenylbenzamide;hydrochloride |
| Standard InChI | InChI=1S/C25H26N2O.ClH/c28-25(22-12-6-2-7-13-22)27(23-14-8-3-9-15-23)24-16-18-26(19-17-24)20-21-10-4-1-5-11-21;/h1-15,24H,16-20H2;1H |
| Standard InChI Key | YMRHBLUJXGRGNP-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring (a six-membered heterocycle with one nitrogen atom) substituted at the 1-position with a benzyl group (phenylmethyl) and at the 4-position with an N-phenylbenzamide moiety. The hydrochloride salt forms via protonation of the piperidine nitrogen .
Molecular Formula:
Molecular Weight:
409.0 g/mol (calculated from atomic masses).
SMILES Notation:
C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4.Cl
InChIKey:
BSXKLFGGYOAAJC-UHFFFAOYSA-N (derived from structural analogs ).
Predicted Physicochemical Properties
Using collision cross-section (CCS) data from structurally related piperidine derivatives , the following adducts and properties are projected:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 386.2 | 195.8 |
| [M+Na]+ | 408.2 | 207.5 |
| [M-H]- | 384.2 | 198.3 |
These values suggest moderate polarity, aligning with the compound’s balanced hydrophobic/hydrophilic groups.
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves:
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Benzylation of 4-Aminopiperidine: Reaction of 4-aminopiperidine with benzyl chloride to yield 1-benzyl-4-aminopiperidine.
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Amide Formation: Coupling the amine with benzoyl chloride in the presence of a base (e.g., triethylamine) to form N-phenyl-N-(1-benzylpiperidin-4-yl)-benzamide.
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Salt Formation: Treatment with hydrochloric acid to produce the monohydrochloride salt .
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) confirm the amide group.
-
NMR:
Pharmacological Profile
Receptor Affinity and Mechanism
Piperidine derivatives exhibit diverse receptor interactions. Structural analogs demonstrate:
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Opioid Receptor Modulation: Analogous N-benzylpiperidines show affinity for μ-opioid receptors (Ki = 12–50 nM) .
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Sigma-1 Receptor Antagonism: Substituted piperidines like Metaphit inhibit σ₁ receptors (IC₅₀ = 0.8 μM) .
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NMDA Receptor Blockade: Compounds with similar substituents antagonize NMDA receptors (IC₅₀ = 1.2 μM) .
Predicted ADME Properties
| Property | Value |
|---|---|
| LogP (Partition Coeff.) | 3.8 (moderate lipophilicity) |
| Solubility (mg/mL) | 0.15 (pH 7.4) |
| Plasma Protein Binding | 92% |
Data extrapolated from piperidine-based compounds .
Therapeutic Applications
Neuropathic Pain Management
Sigma-1 receptor antagonism may mitigate neuropathic pain, as seen in preclinical models .
Psychiatric Disorders
NMDA receptor modulation suggests potential in depression or schizophrenia .
Oncology
Benzamide derivatives are explored for histone deacetylase (HDAC) inhibition, though this compound’s activity remains unverified .
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